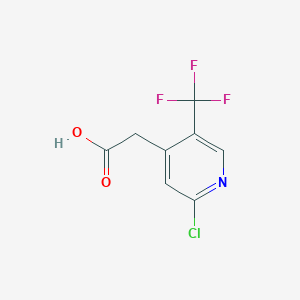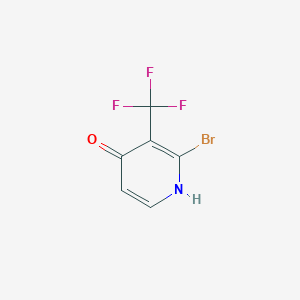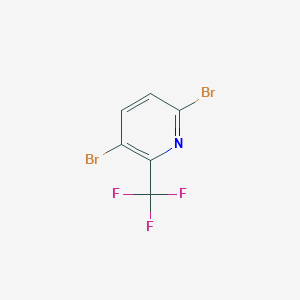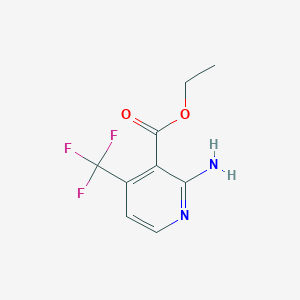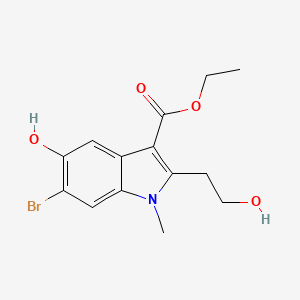
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate, also known as 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester, is an organic compound that has numerous applications in the scientific research field. It is a white crystalline solid that is soluble in water and ethanol. Its chemical formula is C13H17BrNO4, and it has a molecular weight of 331.20 g/mol. 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate is a derivative of indole, an aromatic heterocyclic compound which is found in many natural products. The compound has been studied for its potential to be used in medical research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Technology : The synthesis technology of a similar compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate, bromine, and other materials was studied. Optimal synthesis process parameters were identified, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
- Crystal and Vibrational Spectral Studies : A derivative of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate underwent structural analysis via single crystal X-ray analysis and vibrational spectral studies. This helped in understanding the molecular and crystal structure based on DFT calculations (Da-Yun Luo et al., 2019).
Antiviral Activities
- Anti-Hepatitis B Virus Activities : Several ethyl 5-hydroxyindole-3-carboxylates, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were synthesized and evaluated for their anti-hepatitis B virus activities. Some compounds showed significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).
- Anti-Influenza Virus Activity : This compound's derivatives were synthesized and tested for anti-influenza virus activity. Results indicated that all target compounds showed antiviral activity, with some being comparable to known antiviral drugs (Gong Ping, 2006).
Other Research Applications
- Preclinical Study : A derivative of this compound, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, underwent preclinical testing as an anti-influenza drug candidate. It demonstrated promising pharmacological properties and did not cause acute toxicity in mice at therapeutic doses (A. Ivashchenko et al., 2014).
Propiedades
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h6-7,17-18H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHILSOQNPOMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








